molecular formula C15H15Br3O2 B1261651 Laurenmariallene

Laurenmariallene

Cat. No.: B1261651
M. Wt: 467 g/mol
InChI Key: XESWLEVPFYXKLI-UIRRHHTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laurenmariallene is a brominated C15-acetogenin first isolated from the marine red alga Laurencia mariannensis . Its molecular formula is C15H19BrO2, with a molecular weight of 311.21 g/mol . Structurally, it features a brominated carbon chain with a terminal cis-enyne moiety, characteristic of acetogenins derived from marine algae . This compound exhibits modest antibacterial activity against Gram-positive and Gram-negative bacteria, though its anti-candidal activity is notably weak .

Properties

Molecular Formula

C15H15Br3O2

Molecular Weight

467 g/mol

InChI

InChI=1S/C15H15Br3O2/c1-2-10(17)5-3-7-12-14(18)15-13(20-12)9-11(19-15)6-4-8-16/h3,5-8,11,13,15H,2,9H2,1H3/b7-3-,10-5-/t4?,11-,13-,15+/m1/s1

InChI Key

XESWLEVPFYXKLI-UIRRHHTJSA-N

Isomeric SMILES

CC/C(=C/C=C\C1=C([C@@H]2[C@H](O1)C[C@H](O2)C=C=CBr)Br)/Br

Canonical SMILES

CCC(=CC=CC1=C(C2C(O1)CC(O2)C=C=CBr)Br)Br

Synonyms

laurenmariallene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Panacene (Monobromide Analog)

Structural and Spectroscopic Differences

Panacene (10ʼ), a monobromide compound, shares NMR spectral similarities with laurenmariallene, particularly in carbon skeleton resonance patterns. However, this compound’s additional bromine atom and ether functional groups lead to distinct 13C NMR shifts (e.g., δ 75–85 ppm for ether-linked carbons) and higher molecular complexity .

Property This compound Panacene
Molecular Formula C15H19BrO2 Not explicitly reported
Molecular Weight 311.21 g/mol ~250–280 g/mol (estimated)
Bromination Polybrominated Monobrominated
Key Bioactivity Antibacterial Not reported
Source Laurencia mariannensis Synthetic/Unspecified

Comparison with Desepilaurallene and Okamuragenin

Structural and Functional Insights

Both desepilaurallene (381) and okamuragenin (382) are polyketides isolated from Laurencia species. Unlike this compound, desepilaurallene lacks bromination but contains a cyclic ether ring, contributing to its anti-staphylococcal activity .

Property This compound Desepilaurallene Okamuragenin
Molecular Class C15-Acetogenin Polyketide Diterpene
Halogenation Brominated Non-halogenated Non-halogenated
Bioactivity Antibacterial Anti-staphylococcal Cytotoxic
Source L. mariannensis L. okamurai L. okamurai

Comparison with Callophycols and Lanosol Enol Ether

Critical Analysis of Research Findings

  • Structural Uniqueness: this compound’s bromination and acetogenin backbone differentiate it from non-halogenated analogs like desepilaurallene .
  • Bioactivity Limitations: While this compound’s antibacterial activity is notable, its lack of anti-candidal efficacy contrasts sharply with Q-GRFT and callophycin A, which target fungal pathogens .
  • Methodological Notes: Early NMR studies flagged reproducibility challenges in polar solvents, necessitating cross-validation with synthetic standards (e.g., panacene) for structural confirmation .

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